molecular formula C14H21ClO2S B13529597 Octyl 2-(2-chlorothiophen-3-yl)acetate

Octyl 2-(2-chlorothiophen-3-yl)acetate

Katalognummer: B13529597
Molekulargewicht: 288.8 g/mol
InChI-Schlüssel: FGGOQOZPTSYWHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group attached to the acetate moiety, which is further connected to a 2-chlorothiophen-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chlorothiophen-3-yl)acetate typically involves the esterification of 2-(2-chlorothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows:

2-(2-chlorothiophen-3-yl)acetic acid+octanolOctyl 2-(2-chlorothiophen-3-yl)acetate+water\text{2-(2-chlorothiophen-3-yl)acetic acid} + \text{octanol} \rightarrow \text{this compound} + \text{water} 2-(2-chlorothiophen-3-yl)acetic acid+octanol→Octyl 2-(2-chlorothiophen-3-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Octyl 2-(2-chlorothiophen-3-yl)acetate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-(2-chlorothiophen-3-yl)acetic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Octyl 2-(2-chlorothiophen-3-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antimicrobial or anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including fragrances and flavorings.

Wirkmechanismus

The mechanism of action of Octyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    Octyl acetate: An ester formed from octanol and acetic acid, commonly used in flavors and fragrances.

    2-(2-chlorothiophen-3-yl)acetic acid: The parent acid of the ester, used in organic synthesis.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness: Octyl 2-(2-chlorothiophen-3-yl)acetate stands out due to the presence of both the octyl and chlorothiophenyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

Molekularformel

C14H21ClO2S

Molekulargewicht

288.8 g/mol

IUPAC-Name

octyl 2-(2-chlorothiophen-3-yl)acetate

InChI

InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-9-17-13(16)11-12-8-10-18-14(12)15/h8,10H,2-7,9,11H2,1H3

InChI-Schlüssel

FGGOQOZPTSYWHM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)CC1=C(SC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.